molecular formula C16H38BrN2+ B1670007 Decamethonium bromide CAS No. 541-22-0

Decamethonium bromide

Cat. No.: B1670007
CAS No.: 541-22-0
M. Wt: 338.39 g/mol
InChI Key: UWAHZUFNAYDOTG-UHFFFAOYSA-M
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Description

Decamethonium bromide is a depolarizing muscle relaxant and neuromuscular blocking agent. It is used in anesthesia to induce paralysis. The compound is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor .

Preparation Methods

Decamethonium bromide can be synthesized through the reaction of decamethylene dibromide with trimethylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

Decamethonium bromide primarily undergoes substitution reactions due to the presence of bromide ions. Common reagents used in these reactions include nucleophiles such as hydroxide ions or amines. The major products formed from these reactions are typically quaternary ammonium compounds .

Scientific Research Applications

Decamethonium bromide has several scientific research applications:

Comparison with Similar Compounds

Decamethonium bromide is similar to other neuromuscular blocking agents such as suxamethonium and hexamethonium. it is unique in its specific action as a partial agonist of the nicotinic acetylcholine receptor. Unlike suxamethonium, which has a rapid onset and short duration of action, this compound has a longer duration of action .

Similar Compounds

Properties

CAS No.

541-22-0

Molecular Formula

C16H38BrN2+

Molecular Weight

338.39 g/mol

IUPAC Name

trimethyl-[10-(trimethylazaniumyl)decyl]azanium;bromide

InChI

InChI=1S/C16H38N2.BrH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1

InChI Key

UWAHZUFNAYDOTG-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-].[Br-]

Canonical SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-]

Appearance

Solid powder

melting_point

514 to 518 °F (NTP, 1992)

Key on ui other cas no.

541-22-0

physical_description

Crystals derived from methanol and acetone. (NTP, 1992)

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

156-74-1 (Parent)

shelf_life

>2 years if stored properly

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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